molecular formula C19H23BO3 B1275320 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 754226-40-9

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1275320
CAS No.: 754226-40-9
M. Wt: 310.2 g/mol
InChI Key: KMKOKPUXZWBMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 754226-40-9) is a boronic ester featuring a benzyloxy-substituted phenyl group attached to a pinacol-protected boron center. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate ester group. The benzyloxy moiety enhances solubility in organic solvents and can act as a protective group for hydroxyl functionalities in synthetic intermediates . It is commercially available in quantities ranging from 5g to 100g, with prices scaled accordingly (e.g., 10g for €40) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKOKPUXZWBMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407868
Record name 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754226-40-9
Record name 4,4,5,5-Tetramethyl-2-[4-(phenylmethoxy)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754226-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Reactants: 4-(Benzyloxy)phenylboronic acid and pinacol.

    Conditions: Dehydrating agent (e.g., molecular sieves), inert atmosphere (e.g., nitrogen or argon), and anhydrous solvent (e.g., toluene).

    Procedure: The reactants are mixed and heated to reflux, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electron-donating effects of the benzyloxy group and the steric protection provided by the tetramethyl groups.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):

    • A bromo-substituted analog used in nickel-catalyzed reductive alkylation. Its reactivity in cross-coupling is enhanced by the electron-withdrawing bromine, enabling efficient C–C bond formation at 60°C .
    • Appearance: Colorless to light yellow liquid .
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (CAS: N/A):

    • Chloro and methoxy substituents increase electrophilicity, facilitating Suzuki couplings with indazole derivatives (62.3% yield in Pd-catalyzed reactions) .

Benzyloxy-Modified Analogs

  • 2-(4-(1-(Benzyloxy)-3-phenylpropyl)phenyl)-dioxaborolane (Compound 29):

    • Features a branched benzyloxy-alkyl chain, synthesized via single-electron transmetalation (81% yield). The extended alkyl chain may reduce crystallinity compared to the parent compound .
  • Used in triaryl hydroxybenzamidine synthesis .

Fluorinated Derivatives

  • 2-(4-Fluorobenzyl)-dioxaborolane (CAS: 243145-83-7):
    • Fluorine increases metabolic stability and lipophilicity, making it valuable in medicinal chemistry. Molecular weight: 236.09 .
  • 2-(4-(4-Fluorophenoxy)phenyl)-dioxaborolane: Used in antimalarial quinoline synthesis with 95% yield in Pd-mediated couplings .

Ester and Ether Derivatives

  • Ethyl 4-(4-dioxaborolan-2-yl)phenylbutanoate (Compound 3ag): The ester group introduces polarity, altering solubility for aqueous-organic biphasic reactions .

Physicochemical and Application Differences

Property/Application Main Compound 2-(4-Bromophenyl)-dioxaborolane 4-Benzyloxy-2-cyanophenyl-dioxaborolane
Molecular Weight 326.23 299.99 295.14
Appearance Not reported Colorless to light yellow liquid Solid (likely crystalline)
Key Application Cross-coupling intermediates Reductive alkylation Triaryl benzamidine synthesis
Electronic Effects Electron-rich (benzyloxy) Electron-deficient (bromo) Strongly electron-deficient (cyano)

Stability and Handling

  • The main compound’s benzyloxy group may confer greater air stability compared to electron-deficient analogs like cyano-substituted derivatives, which are prone to hydrolysis .
  • Fluorinated analogs (e.g., CAS 243145-83-7) exhibit enhanced thermal stability, with boiling points exceeding 450°C in some cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.